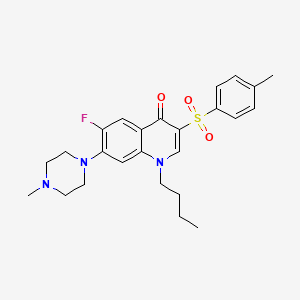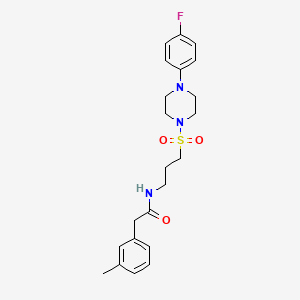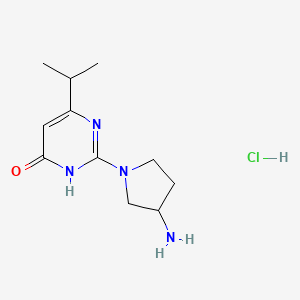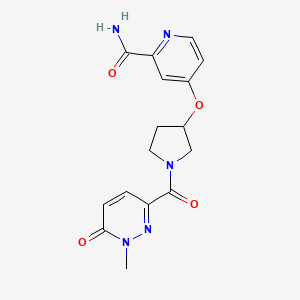
1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly known as BFT, and it is a synthetic derivative of quinolone. BFT has been synthesized using various methods, and it has shown promising results in various biochemical and physiological assays.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Aquabis Compounds : Research by Qi, Huang, and An (2008) synthesized a compound related to the requested chemical, focusing on its crystal structure and hydrogen bonding network. This study provides insights into the structural properties of similar compounds (Wei Qi, Jing Huang, & Z. An, 2008).
NMR Spectroscopy of Related Compounds : A study by Gao et al. (2008) on the NMR spectrum of methyl-ofloxacin, a compound structurally similar to the one , provides valuable information on the molecular level mechanism of action and the structural characteristics of similar fluoroquinolone antimicrobial agents (Xiu-xiang Gao et al., 2008).
Antimicrobial and Antitubercular Activities
Antimycobacterial Compounds : Senthilkumar et al. (2009) synthesized novel fluoroquinolone compounds and evaluated their in vitro and in vivo activities against various strains of Mycobacterium tuberculosis, showing the potential of similar compounds in treating tuberculosis (P. Senthilkumar et al., 2009).
Antibacterial Agents : Research by Zhao et al. (2005) focused on the synthesis and evaluation of fluoroquinolone derivatives, including compounds structurally similar to the requested chemical, for their antibacterial activity against various strains, including resistant strains of Mycobacterium tuberculosis (Yue Zhao et al., 2005).
Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones : Patel and Patel (2010) synthesized and evaluated compounds structurally similar to the requested chemical for their antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010).
Biological Activities
In Silico Study for DNA Gyrase Inhibitors : Sabbagh and Murad (2015) conducted an in silico analysis of fluoroquinolone compounds as inhibitors of DNA gyrase, a critical enzyme in bacterial DNA replication, indicating the potential therapeutic applications of similar compounds (G. Sabbagh & T. Murad, 2015).
Anti-inflammatory and Immunological Activities : Sultana et al. (2013) identified certain derivatives of gatifloxacin, structurally related to the requested chemical, with significant anti-inflammatory and immunological activities, showing the potential of these compounds in immunomodulatory therapies (N. Sultana et al., 2013).
Antiplasmodial Activity : Hochegger et al. (2019) modified and tested new 6-fluoroquinoline derivatives for their activities against Plasmodium strains, indicating the antimalarial potential of compounds structurally related to the chemical (Patrick Hochegger et al., 2019).
Propriétés
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-4-5-10-29-17-24(33(31,32)19-8-6-18(2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBXGQYFCKNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)



![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)
![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)


![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)
![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)
